2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a compound that belongs to the class of imidazolidine derivatives. This compound features a unique structure that includes a thiophene ring, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of thiophene-3-carboxaldehyde with N-propylimidazolidine-1-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide stands out due to its unique combination of a thiophene ring and an imidazolidine moiety. Similar compounds include:
Thiophene derivatives: Such as suprofen and articaine, which also exhibit significant biological activities.
Imidazolidine derivatives: Known for their diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the properties of both thiophene and imidazolidine, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-2-5-14(8-10-3-7-18-9-10)12(17)15-6-4-13-11(15)16/h3,7,9H,2,4-6,8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUKRTYTSBKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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